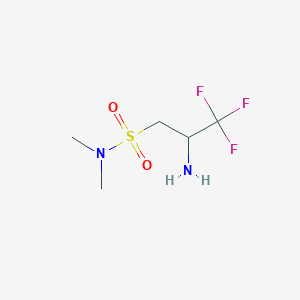
2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide
Overview
Description
2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide is a chemical compound with the CAS Number: 1803601-28-6 . It has a molecular weight of 220.22 g/mol . The IUPAC name for this compound is 2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide .
Molecular Structure Analysis
The InChI code for 2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide is1S/C5H11F3N2O2S/c1-10(2)13(11,12)3-4(9)5(6,7)8/h4H,3,9H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Synthetic and Analytical Applications
- Sulfadiazine-Ortho-Vanillin Schiff Base Study : A study by Shahid et al. (2018) involved the synthesis and chemical characterization of a sulfadiazine-ortho-vanillin Schiff base, which included density functional theory (DFT) calculations and nonlinear optical (NLO) studies. This demonstrates the utility of sulfonamides in material science, particularly in the development of non-linear optical materials (Shahid et al., 2018).
Catalysis and Organic Synthesis
- Efficient Organocatalyst for Asymmetric Reactions : Kano et al. (2009) described an axially chiral amino sulfonamide as an effective organocatalyst in the asymmetric Mannich reaction of N-Boc-protected imines with aldehydes, showcasing the role of sulfonamides in facilitating stereoselective synthesis (Kano, Yamaguchi & Maruoka, 2009).
Pharmaceutical and Medicinal Chemistry
- Tautomeric Behavior in Bioorganic Chemistry : Erturk et al. (2016) investigated the tautomeric forms of a sulfonamide derivative, highlighting its relevance in pharmaceutical and biological activities, which is crucial in medicinal chemistry (Erturk, Gumus, Dikmen & Alver, 2016).
- Carbonic Anhydrase Inhibition Studies : Congiu et al. (2014) explored sulfonamides as inhibitors of carbonic anhydrase isoforms, revealing their potential as clinical candidates in antitumor and antimetastasis applications (Congiu, Onnis, Balboni & Supuran, 2014).
- Drug Metabolism Studies : Zmijewski et al. (2006) demonstrated the application of biocatalysis in drug metabolism, providing insights into the metabolic pathways of a biaryl-bis-sulfonamide compound (Zmijewski et al., 2006).
Chemical Properties and Synthesis
- Exploring Sulfonamide Reactivity : Wong et al. (2010) utilized the attenuated S(N)2 reactivity of a trifluoroethyl group in sulfonamides for synthesizing kinase inhibitors, highlighting the chemical properties and applications in the synthesis of therapeutics (Wong et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F3N2O2S/c1-10(2)13(11,12)3-4(9)5(6,7)8/h4H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLAOEYYBPVMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



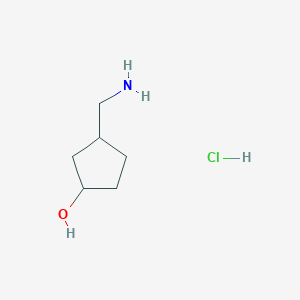
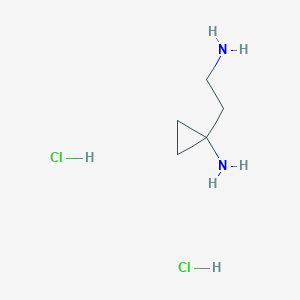

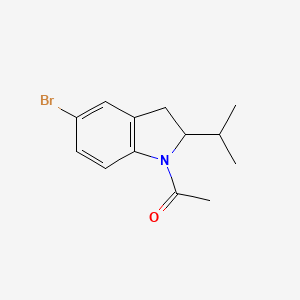
![3-Azabicyclo[3.2.1]octane-8-carbonitrile hydrochloride](/img/structure/B1381806.png)
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381807.png)
![tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1381808.png)
![4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381810.png)
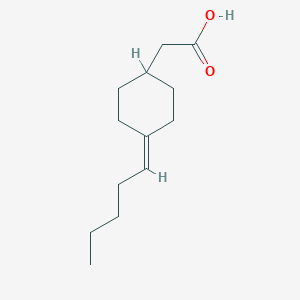
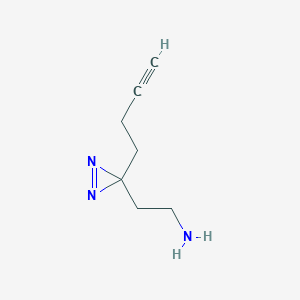
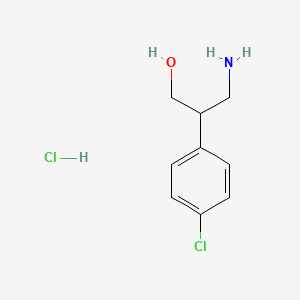

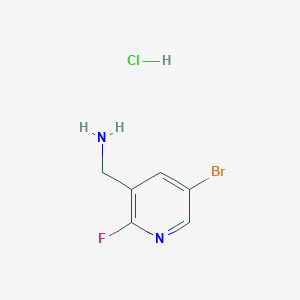
![tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1381820.png)